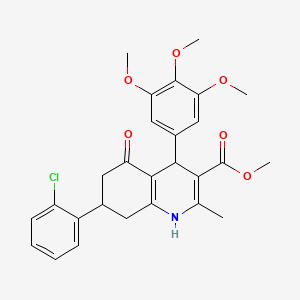
ethyl 4-amino-2,6-dimethyl-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2,6-dimethyl-5-pyrimidinecarboxylate, also known as ethyl 4-amino-5-pyrimidinecarboxylate, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized and studied for its various properties and potential uses.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,6-dimethyl-5-pyrimidinecarboxylate 4-amino-2,6-dimthis compound-5-pyrimidinecarboxylate is not fully understood. However, research has suggested that this compound may inhibit the growth of cancer cells by interfering with DNA synthesis and cell division. It may also have antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound 4-amino-2,6-dimthis compound-5-pyrimidinecarboxylate has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-amino-2,6-dimethyl-5-pyrimidinecarboxylate 4-amino-2,6-dimthis compound-5-pyrimidinecarboxylate in lab experiments is its potential as an anticancer and antiviral agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.
Future Directions
There are several future directions for research on ethyl 4-amino-2,6-dimethyl-5-pyrimidinecarboxylate 4-amino-2,6-dimthis compound-5-pyrimidinecarboxylate. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand its mechanism of action and to optimize its use in these applications. In addition, research could also focus on the synthesis of analogs of this compound to improve its potency and selectivity.
Synthesis Methods
The synthesis of ethyl 4-amino-2,6-dimethyl-5-pyrimidinecarboxylate 4-amino-2,6-dimthis compound-5-pyrimidinecarboxylate involves the reaction of this compound acetoacetate with guanidine nitrate in the presence of sulfuric acid. The resulting product is then treated with hydrochloric acid to yield the final compound.
Scientific Research Applications
Ethyl 4-amino-2,6-dimethyl 4-amino-2,6-dimethyl-5-pyrimidinecarboxylate-5-pyrimidinecarboxylate has been studied for its potential applications in medicinal chemistry. Research has shown that this compound has antitumor activity, and it has been investigated as a potential anticancer agent. In addition, it has also been studied for its potential use as an antiviral agent.
properties
IUPAC Name |
ethyl 4-amino-2,6-dimethylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5(2)11-6(3)12-8(7)10/h4H2,1-3H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFPRLPWMASBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)

![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)


